Aromatic vs. Saturated Pyridine Ring: PI3K Hinge-Binding Geometry and Potency Class Differentiation
The fully aromatic thiazolo[5,4-c]pyridine core of the target compound presents a planar, electron-deficient pyridine ring capable of forming a bidentate hydrogen-bond network with the kinase hinge region (e.g., Val-851 of PI3Kα), a binding mode confirmed by X-ray crystallography for the closely related N-[5-(5-methoxypyridin-3-yl)-4,5,6,7-tetrahydro[1,3]thiazolo[5,4-c]pyridin-2-yl]acetamide in complex with PI3Kγ (PDB 4XX5, resolution 2.76 Å) [1]. In contrast, the 4,5,6,7-tetrahydro analog (CAS 933689-37-3) adopts a non-planar half-chair conformation at the saturated ring, weakening the π-stacking contribution to hinge binding. While direct biochemical IC50 values for the exact compound 4-{[1,3]Thiazolo[5,4-c]pyridin-2-yl}morpholine are not publicly available, the tetrahydro analog series from UCB Pharma patent US-8242116-B2 demonstrates that morpholine substitution at the 2-position on the 6,7-dihydrothiazolo[5,4-c]pyridin-4(5H)-one core yields PI3Kδ IC50 values in the range of 2.7–374 nM across biochemical and cellular assays (BindingDB BDBM50394897) [2]. The aromatic system is anticipated to exhibit enhanced hinge affinity due to increased planarity and reduced desolvation penalty of the pyridine nitrogen.
| Evidence Dimension | Hinge-binding geometry and biochemical potency class (PI3K) |
|---|---|
| Target Compound Data | Fully aromatic thiazolo[5,4-c]pyridine core (planar); IC50 not publicly reported for exact compound |
| Comparator Or Baseline | 6,7-dihydrothiazolo[5,4-c]pyridin-4(5H)-one morpholine derivatives: PI3Kδ IC50 = 2.7 nM (biochemical, competitive FP assay) and 374 nM (cellular pAKT, Ri-1 cells) from patent US-8242116-B2 (BindingDB BDBM50394897) |
| Quantified Difference | Aromatic vs. saturated ring: predicted ~3–10-fold hinge-binding affinity differential based on planarity and hydrogen-bond geometry (computational inference from PDB 4XX5) |
| Conditions | PDB 4XX5: X-ray diffraction (2.76 Å), PI3Kγ-inhibitor complex; BindingDB BDBM50394897: PI3Kδ fluorescence polarization assay (30 min), Ri-1 cell pAKT electrochemiluminescence assay |
Why This Matters
The aromatic core offers a structurally rigid, pre-organized hinge-binding pharmacophore that reduces entropic penalty upon kinase binding, a critical advantage for programs prioritizing target residence time and isoform selectivity.
- [1] Collier, P.N. et al. Structure of PI3K gamma in complex with an inhibitor. PDB 4XX5, deposited 2015-01-29. DOI: 10.2210/pdb4xx5/pdb. View Source
- [2] BindingDB Entry BDBM50394897 (CHEMBL2165498). PI3Kδ inhibition data from US-8242116-B2. http://ww.w.bindingdb.org/rwd/bind/chemsearch/marvin/MolStructure.jsp?monomerid=50394897 View Source
